Home > Products > Screening Compounds P88763 > 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate,(3b,5Z,7E)-
9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate,(3b,5Z,7E)- -

9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate,(3b,5Z,7E)-

Catalog Number: EVT-8215230
CAS Number:
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details:
The synthesis of 9,10-secocholesta-5,7,10(19)-triene-3,25-diol typically involves several steps starting from the fermentation of genetically engineered strains of Saccharomyces cerevisiae. This process yields a mixture of sterols, with trienol being the primary product. The subsequent steps include:

  1. Saponification - Hydrolysis of esters to form alcohols.
  2. Extraction - Separation of the desired compound from the fermentation mixture.
  3. Hydroxylation - Introduction of hydroxyl groups into the molecule.
  4. Isomerization by Photoconversion - Rearranging the molecular structure using light energy.
  5. Crystallization and Isolation - Purifying the compound through recrystallization methods .

These processes are conducted under Good Manufacturing Practices to ensure quality and safety.

Molecular Structure Analysis

Structure and Data:
The molecular structure of 9,10-secocholesta-5,7,10(19)-triene-3,25-diol features a steroid backbone with specific functional groups that confer its biological activity. The structural formula can be represented as follows:

C27H46O2\text{C}_{27}\text{H}_{46}\text{O}_2

The compound has several stereocenters and is characterized by its unique arrangement of double bonds and hydroxyl groups that influence its solubility and reactivity .

Chemical Reactions Analysis

Reactions and Technical Details:
9,10-Secocholesta-5,7,10(19)-triene-3,25-diol participates in various biochemical reactions within the body. It can undergo hydroxylation to form more active metabolites or be converted into other forms such as calcitriol (1,25-dihydroxyvitamin D3), which is crucial for calcium homeostasis. The metabolic pathways include:

  1. Hydroxylation at C1 and C25 - Conversion to calcitriol.
  2. Degradation pathways - Biochemical transformations leading to excretion or further metabolism .
Mechanism of Action

Process and Data:
The mechanism of action for 9,10-secocholesta-5,7,10(19)-triene-3,25-diol primarily involves its role as a hormone regulating calcium levels in the blood. It binds to vitamin D receptors in target tissues such as intestines and bones. This binding activates gene transcription for proteins involved in calcium absorption and bone mineralization.

Key processes include:

  • Calcium Absorption: Enhancing intestinal absorption of calcium.
  • Bone Remodeling: Regulating osteoblast and osteoclast activity to maintain bone density.
  • Immune Modulation: Influencing immune responses through receptor-mediated pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties:
The physical properties of 9,10-secocholesta-5,7,10(19)-triene-3,25-diol include:

  • Appearance: White to almost white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical properties include:

  • Stability: Stable under normal conditions but sensitive to light and heat.
  • Melting Point: Specific data may vary but generally falls within a defined range for similar compounds.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to assess purity and identify related substances .

Applications

Scientific Uses:
9,10-Secocholesta-5,7,10(19)-triene-3,25-diol has several applications in scientific research and medicine:

  1. Nutritional Supplements: Used as a dietary supplement for vitamin D deficiency.
  2. Pharmaceuticals: Investigated for its potential therapeutic effects on bone health and immune function.
  3. Research Tool: Utilized in studies examining vitamin D metabolism and its physiological roles.

Due to its significance in human health and disease prevention, ongoing research continues to explore its benefits and mechanisms .

Biosynthesis and Metabolic Pathways

Hepatic Hydroxylation of Cholecalciferol to 25-Hydroxyvitamin D3

The initial activation of vitamin D3 (cholecalciferol) occurs primarily in the liver, where cytochrome P450 enzymes catalyze the formation of 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol (calcidiol or 25-hydroxyvitamin D3). This hydroxylation at carbon-25 transforms vitamin D3 into its major circulating form, which exhibits greater biological stability and serves as the primary substrate for downstream activation. The reaction involves NADPH-dependent monooxygenases embedded in hepatic microsomes and mitochondria [2] [9].

Multiple enzymes contribute to this process, with CYP2R1 identified as the principal 25-hydroxylase due to its high substrate affinity and specificity. Other enzymes, including CYP27A1, CYP3A4, and CYP2D11, demonstrate secondary 25-hydroxylase activity, creating a robust system that ensures efficient vitamin D metabolism even under pathological conditions [2] [4]. The resulting calcidiol (C~27~H~44~O~2~; molecular weight 400.64 g/mol) circulates bound to vitamin D-binding protein (DBP), with a half-life of 15–20 days, enabling gradual conversion to active hormonal forms [9].

Table 1: Enzymes Catalyzing Hepatic 25-Hydroxylation of Vitamin D3

EnzymeSubcellular LocationAffinity for Vitamin D3Genetic Evidence
CYP2R1MicrosomalHigh (K~m~ = 1.2 μM)Loss-of-function mutations cause vitamin D deficiency
CYP27A1MitochondrialModerateBile acid synthesis primary role; minor contribution to vitamin D activation
CYP3A4MicrosomalLowBroad substrate specificity; significant drug interactions

Enzymatic Regulation of 25-Hydroxylase Activity in Vitamin D Metabolism

Hepatic 25-hydroxylase activity operates under complex regulatory mechanisms distinct from renal vitamin D activation. Unlike the tightly regulated renal 1α-hydroxylase, hepatic 25-hydroxylation is substrate-dependent, with activity primarily modulated by cholecalciferol availability rather than classical endocrine feedback loops [2] [4]. This allows the liver to function as a buffer, maintaining circulating 25-hydroxyvitamin D3 (calcidiol) proportional to vitamin D intake and cutaneous synthesis.

Key regulatory factors include:

  • Transcriptional Control: Liver X receptors (LXRs) and farnesoid X receptors (FXRs) influence CYP2R1 and CYP27A1 expression, linking vitamin D metabolism to lipid and bile acid homeostasis [4].
  • Post-Translational Inhibition: Calcitriol (1,25-dihydroxyvitamin D3) indirectly suppresses hepatic 25-hydroxylation through induction of fibroblast growth factor 23 (FGF23), which downregulates CYP2R1 transcription [4].
  • Pharmacological Modulators: Statins (HMG-CoA reductase inhibitors) reduce CYP3A4-mediated 25-hydroxylation, potentially contributing to vitamin D insufficiency in chronic medication users [4].

Notably, the absence of direct feedback inhibition by calcidiol or calcitriol allows hepatic 25-hydroxylation to remain responsive to substrate fluctuations, positioning the liver as the critical gateway for vitamin D status assessment [2] [9].

Table 2: Regulatory Mechanisms Influencing Hepatic 25-Hydroxylase Activity

RegulatorEffect on CYP2R1Effect on CYP27A1Physiological Consequence
Vitamin D3 (Substrate)InductionInductionIncreased calcidiol synthesis
CalcitriolIndirect suppressionNo effectPrevents vitamin D overload
FGF23DownregulationDownregulationReduces calcidiol production in CKD
LXRs/FXRsModerate inductionStrong inductionCoordinates vitamin D/bile acid metabolism

Tissue-Specific Conversion to Calcitriol: Renal 1α-Hydroxylase Dynamics

Renal conversion of calcidiol to calcitriol (1,25-dihydroxyvitamin D3) represents the critical hormonal activation step in vitamin D metabolism. This process is catalyzed by 1α-hydroxylase (CYP27B1), a mitochondrial enzyme highly expressed in renal proximal tubule epithelial cells [4] [7]. Unlike hepatic 25-hydroxylation, CYP27B1 is under stringent endocrine control:

  • Stimulators: Parathyroid hormone (PTH) and calcitonin upregulate CYP27B1 transcription through cyclic AMP-dependent pathways. PTH binding to renal tubule receptors activates protein kinase A, which phosphorylates transcription factors enhancing CYP27B1 expression [3] [7].
  • Inhibitors: Fibroblast growth factor 23 (FGF23), hypercalcemia, and hyperphosphatemia suppress CYP27B1. FGF23-Klotho complexes activate MAPK pathways that inhibit CYP27B1 transcription, while elevated calcium and phosphate directly reduce enzyme activity [4] [10].
  • Autoregulation: Calcitriol itself induces 24-hydroxylase (CYP24A1), which initiates calcitriol catabolism, creating an intrinsic feedback loop [6].

Extra-renal CYP27B1 activity occurs in macrophages, keratinocytes, and parathyroid glands, but contributes minimally to circulating calcitriol under physiological conditions. In these tissues, cytokines (e.g., TNF-α, IFN-γ) replace mineral ions as primary regulators, enabling localized calcitriol production for autocrine/paracrine immune modulation [2] [7].

Table 3: Renal vs. Extra-Renal 1α-Hydroxylase (CYP27B1) Regulation

RegulatorRenal EffectExtra-Renal EffectMolecular Mechanism
PTHStrong inductionNo effectPKA-dependent gene transcription
FGF23SuppressionNo effectMAPK pathway activation
CalciumSuppressionVariableCalcium-sensing receptor signaling
PhosphateSuppressionNo effectPost-translational modification
CytokinesMinimal effectStrong induction (e.g., macrophages)JAK-STAT pathway activation

Metabolic Flux Analysis in Chronic Renal Failure and Osteodystrophy

Chronic kidney disease (CKD) dramatically alters calcidiol metabolism through multi-level disruptions in vitamin D activation and catabolism:

  • Impaired Calcitirol Synthesis: As glomerular filtration rate (GFR) falls below 40 mL/min/1.73m², renal CYP27B1 activity diminishes due to:
  • Loss of functional renal mass
  • FGF23 excess (up to 1,000-fold elevation in end-stage renal disease)
  • Persistent hyperphosphatemia [4] [10]
  • Accelerated Catabolism: Uremia induces CYP24A1 overexpression, diverting calcidiol toward inactive 24,25-dihydroxyvitamin D3 instead of calcitriol. CYP3A4 further contributes to alternative calcidiol inactivation in extrahepatic tissues [6] [10].

  • Substrate Limitation: CKD patients exhibit near-universal calcidiol deficiency (serum <30 ng/mL) due to proteinuria, reduced sun exposure, and dietary restrictions, exacerbating calcitriol deficiency [10].

Consequences for Bone Metabolism:These perturbations culminate in chronic kidney disease-mineral bone disorder (CKD-MBD), characterized by:

  • Hypocalcemia and hyperparathyroidism
  • Reduced osteoblast function and impaired bone mineralization
  • Elevated skeletal FGF23 secretion, completing a vicious cycle [4] [8]

Metabolic Flux in ESRD:Recent studies demonstrate that calcitriol synthesis capacity persists even in hemodialysis patients when calcidiol substrate is repleted. High-dose cholecalciferol (40,000 IU/week) normalized serum calcitriol in 55 dialysis patients despite elevated FGF23, confirming that calcidiol availability—not just CYP27B1 activity—limits calcitriol production in CKD [10]. This challenges traditional paradigms and highlights the therapeutic relevance of combined nutritional and active vitamin D supplementation.

Figure: Metabolic Flux Remodeling in CKD

[Calcidiol] → (CYP27B1) → Calcitriol  │                   ↑  ↓ (CYP24A1)        │ (FGF23 suppresses)  24,25(OH)2D3 (Inactive) ←┘  

In CKD: Thickness denotes pathway dominance

  • CYP24A1/CYP3A4 flux ↑↑ (Thick arrow)
  • CYP27B1 flux ↓ (Thin arrow)
  • Calcidiol input ↓ (Dashed arrow)

This metabolic rewiring explains the paradoxical combination of low calcitriol, high FGF23, and vitamin D deficiency driving renal osteodystrophy. Correction requires addressing all three components: phosphate control to reduce FGF23, calcidiol repletion to provide substrate, and judicious calcitriol analogs to bypass enzymatic defects [4] [10].

Properties

Product Name

9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, monohydrate,(3b,5Z,7E)-

IUPAC Name

(3E)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12+;

InChI Key

WRLFSJXJGJBFJQ-XHPUXTPKSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.